5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C17H13ClIN3O |
|---|---|
Molecular Weight |
437.7g/mol |
IUPAC Name |
5-chloro-N-(4-iodophenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13ClIN3O/c1-11-15(17(23)20-13-9-7-12(19)8-10-13)16(18)22(21-11)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,23) |
InChI Key |
OUQFGBVXSSGWQZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group using a suitable reagent.
Chlorination and methylation:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.
Amidation with 4-iodo-phenylamine: The final step involves the reaction of the carboxylic acid with 4-iodo-phenylamine to form the amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the nitro group could yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the 4-iodo-phenylamide group.
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine and 4-iodo-phenylamide groups.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl, chlorine, and 4-iodo-phenylamide groups.
Uniqueness
The presence of the 4-iodo-phenylamide group in 5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide may confer unique biological activities and chemical properties compared to similar compounds. This could make it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
